molecular formula C21H16F3N3O2 B2935589 ML303

ML303

Cat. No.: B2935589
M. Wt: 399.4 g/mol
InChI Key: YBRHGNCGFMRGSV-UHFFFAOYSA-N
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Description

ML303 is a chemical compound known for its role as an antagonist of the pyrazolopyridine influenza virus nonstructural protein 1 (NS1). This compound has shown significant potential in inhibiting the influenza virus by targeting NS1, which plays a crucial role in the virus’s ability to evade the host’s immune response .

Mechanism of Action

Target of Action

ML303, also known as “2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol” or “NCGC00248767-01”, is primarily an antagonist of the influenza virus nonstructural protein 1 (NS1) . NS1 is a multifunctional protein that plays a crucial role in enhancing the virulence of the influenza virus .

Mode of Action

This compound interacts with its target, NS1, by inhibiting its function . The inhibition of NS1 leads to a decrease in the virulence of the influenza virus, thereby reducing the severity of the infection . The IC90 value of this compound is 155 nM, indicating its potent inhibitory action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the influenza virus replication process . NS1 is known to enhance virulence by inhibiting host cell immune responses, including the expression of IFN-b, and regulating the synthesis, splicing, and translation of viral RNA . By inhibiting NS1, this compound disrupts these processes, thereby affecting the replication and spread of the influenza virus .

Pharmacokinetics

The solubility of this compound in dmso is reported to be 20 mg/ml , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the restoration of IFN-β mRNA levels in MDCK cells . This restoration is a result of the inhibition of NS1, which normally suppresses the host’s immune response . Therefore, this compound’s action leads to a reduction in the virulence of the influenza virus and potentially aids in the recovery from the infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML303 involves multiple steps, starting with the preparation of the core pyrazolopyridine structure. The key steps include:

    Formation of the pyrazolopyridine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazolopyridine ring.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions and ensuring that the process is cost-effective and environmentally friendly. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ML303 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms with altered chemical properties .

Scientific Research Applications

ML303 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

ML303 is unique in its high potency and specificity as an NS1 antagonist. Similar compounds include other pyrazolopyridine derivatives that also target NS1, but this compound stands out due to its higher binding affinity and efficacy. Some similar compounds are:

Properties

IUPAC Name

2-methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2/c1-12-19-16(13-3-8-17(28)18(11-13)29-2)9-10-25-20(19)27(26-12)15-6-4-14(5-7-15)21(22,23)24/h3-11,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRHGNCGFMRGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of ML303 against influenza virus?

A: this compound targets the Non-Structural 1 (NS1) protein of influenza A virus. [] While the precise mechanism is not fully elucidated in the provided abstracts, this compound is shown to restore NS1-inhibited expression of interferon mRNA, suggesting interference with NS1's ability to suppress host immune response. [] Normally, NS1 inhibits interferon production, thereby hindering the host's ability to fight the virus. [] By counteracting this function, this compound may boost the host's innate immune response to control the infection.

Q2: What is the structure of this compound and are there any insights into its Structure-Activity Relationship (SAR)?

A: this compound is described as 2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol. [] The research mentions the development of SAR around this chemical series by evaluating the ability of analogs to inhibit influenza A/PR/8/34 virus replication in MDCK cells. [] This suggests that modifications to the this compound scaffold were explored, but specific details on the SAR findings are not provided in the abstracts.

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